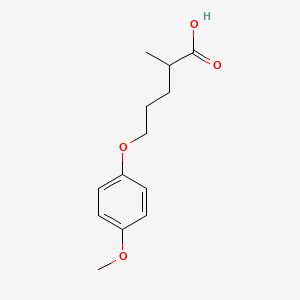![molecular formula C17H20N2O2 B566217 N-(3-Amino[1,1'-Biphenyl]-4-yl)-Carbamidsäure-tert-Butylester CAS No. 335255-33-9](/img/structure/B566217.png)
N-(3-Amino[1,1'-Biphenyl]-4-yl)-Carbamidsäure-tert-Butylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester” is a type of tert-butyl ester of Nα-protected amino acid . Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of protected amino acids with t-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This process is considered to be hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene .Wissenschaftliche Forschungsanwendungen
Peptidchemie und Proteinmodifikation
Die tert-Butylestergruppe wird in der Peptidchemie häufig verwendet, da sie Aminosäuren während der Synthese schützen kann. Die fragliche Verbindung könnte bei der Synthese von Peptiden oder der Modifikation von Proteinen verwendet werden, wobei die tert-Butylgruppe die Aminogruppe während der Reaktionen schützt .
Biodieselproduktion
Ester sind wichtige Bestandteile bei der Biodieselproduktion. Die tert-Butylestergruppe in dieser Verbindung kann als Zwischenprodukt oder Katalysator im Produktionsprozess dienen und so die Effizienz oder Ausbeute verbessern .
Pharmazeutische Synthese
Geschützte Aminosäurederivate, wie sie durch tert-Butylester bereitgestellt werden, sind bei der Synthese von Pharmazeutika von entscheidender Bedeutung. Diese Verbindung könnte an der Herstellung neuer Medikamente oder Zwischenprodukten innerhalb der Arzneimittelsynthesewege beteiligt sein .
Synthese organischer Materialien
Die Schutzeigenschaften der tert-Butylgruppe sind auch bei der Synthese organischer Materialien wertvoll und dienen möglicherweise als Baustein für komplexe organische Moleküle oder Polymere .
Asymmetrische Synthese
tert-Butylgruppen können in der asymmetrischen Synthese als chirale dirigierende Gruppen wirken, was für die Herstellung von Verbindungen mit einer bestimmten Stereochemie erforderlich ist, die für die biologische Aktivität erforderlich ist .
Mechanistische Untersuchungen und Spektroskopie
Die einzigartige Struktur dieser Verbindung könnte sie für mechanistische Untersuchungen in chemischen Reaktionen mit Techniken wie NMR- und Echtzeit-IR-Spektroskopie geeignet machen .
Studien zum nukleophilen Verhalten
Das ungewöhnliche nukleophile Verhalten der tert-Butylestergruppe könnte mit dieser Verbindung untersucht werden, wodurch Einblicke in Reaktionsmechanismen und Kinetik gewonnen werden .
Chelatbildung und Bildung tetraedrischer Zwischenprodukte
Diese Verbindung könnte verwendet werden, um die 1,3-Chelatbildung und die Bildung tetraedrischer Zwischenprodukte zu untersuchen, die Schlüsselfaktoren in bestimmten chemischen Reaktionen sind .
Wirkmechanismus
Target of Action
It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The compound’s mode of action involves a process known as transesterification . This process is facilitated by the unusual nucleophilic behavior of a metal t-butoxide . Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for this behavior . The compound interacts with its targets through this mechanism, leading to changes in the targets’ structure and function .
Biochemical Pathways
The biochemical pathways affected by N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester are related to the transesterification process . This process affects the synthesis of peptides, which are crucial components of proteins and play significant roles in various biological functions .
Pharmacokinetics
It’s known that the compound’s solubility in water is low, which may affect its absorption and distribution in the body .
Result of Action
This outcome has significant implications in the field of peptide synthesis .
Action Environment
The action of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is influenced by various environmental factors. For instance, the presence of a metal t-butoxide and the formation of a tetrahedral intermediate are crucial for the compound’s unusual nucleophilic behavior . Additionally, the compound’s stability is affected by moisture .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(2-amino-4-phenylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLNSXAYRYQYFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
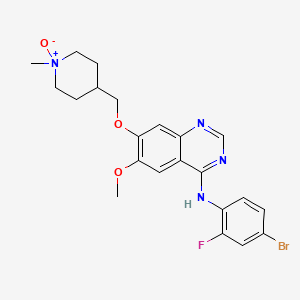

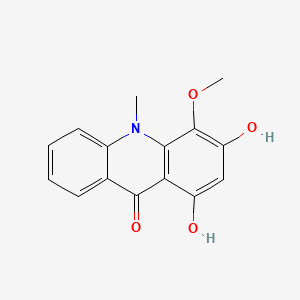
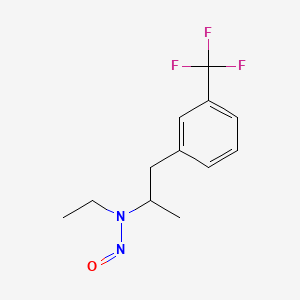
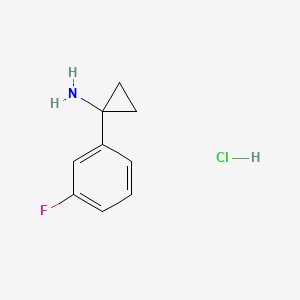
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)
